PGLa

Content Navigation

PGLa is the gold-standard model for membrane biophysics and synergistic antimicrobial studies. Substituting with designer analogs compromises critical GxxxG motif-dependent heterodimerization with Magainin 2. - Unique S→T state transition enables high-resolution solid-state NMR without premature peptide aggregation. - Obligate synergistic partner, achieving 10-fold MIC reduction via precisely coordinated pore formation. - Validated for industrial anti-biofouling coatings: 97% inhibition of P. aeruginosa biofilms. Supplied with full analytical documentation for immediate research use.

CAS Number

Product Name

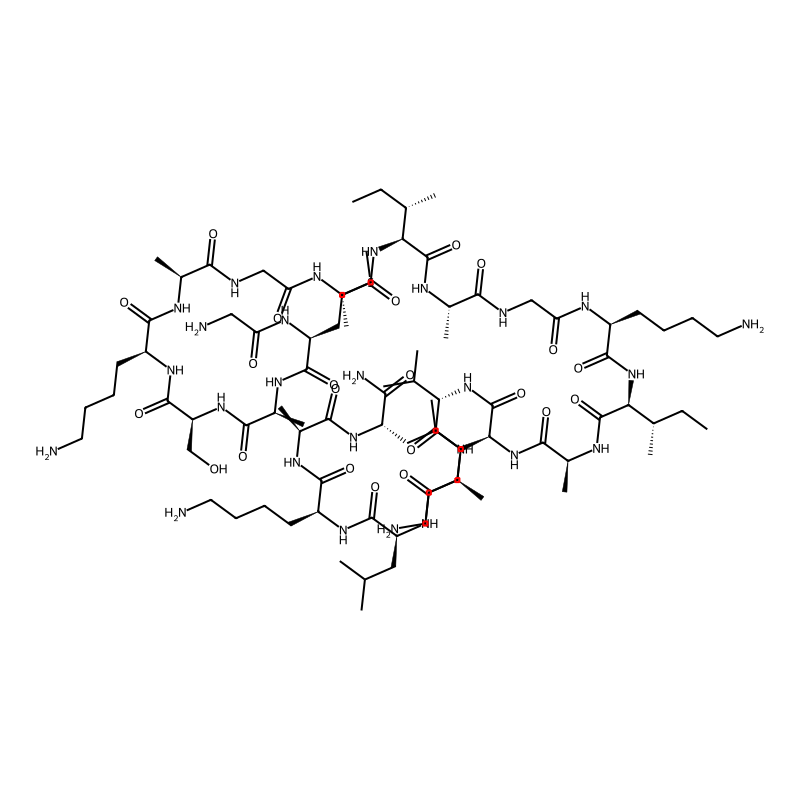

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

Synonyms

Canonical SMILES

Isomeric SMILES

Purity

Package Size

PGLa (Peptidyl-glycylleucine-carboxyamide, CAS 102068-15-5) is a highly characterized, 21-amino-acid amphipathic alpha-helical antimicrobial peptide originally isolated from Xenopus laevis. In commercial and research procurement, PGLa is primarily sourced as a premier model compound for biophysical membrane interaction studies and as the obligate synergistic partner to Magainin 2. Unlike generic cationic peptides that act via simple detergent-like membrane disruption, PGLa exhibits a highly specific, concentration-dependent structural realignment ('S-state' to 'T-state') in lipid bilayers and forms precisely coordinated heterodimeric pores [1]. Its unique GxxxG motif and dynamic membrane mobility make it an irreplaceable standard for solid-state NMR, molecular dynamics simulations, and the development of advanced anti-biofouling coatings.

Research Fit

Substituting PGLa with closely related synthetic designer peptides (such as MSI-103) or generic pore-forming benchmarks fundamentally compromises both biophysical behavior and synergistic potential. While analogs like MSI-103 mimic the general amphipathic alpha-helix and may even exhibit higher independent antimicrobial activity, they lack the critical Gly7 and Gly11 residues (the GxxxG motif) required for intimate helix-helix interaction [1]. Consequently, these substitutes fail to form the synergistic heterodimeric complexes with Magainin 2 that drive a 10-fold reduction in Minimum Inhibitory Concentration (MIC) [1]. Furthermore, synthetic analogs tend to laterally immobilize and aggregate at lower peptide-to-lipid ratios, destroying the dynamic liquid-crystalline state required for high-resolution solid-state NMR membrane insertion studies [2].

Substitution Risk

References

- [1] Leber, R., et al. (2014). Molecular mechanism of synergy between the antimicrobial peptides PGLa and magainin 2. Proceedings of the National Academy of Sciences, 111(34), 12408-12413.

- [2] Strandberg, E., et al. (2008). Solid-State NMR Analysis Comparing the Designer-Made Antibiotic MSI-103 with Its Parent Peptide PGLa in Lipid Bilayers. Biochemistry, 47(9), 2601-2616.

Heterodimer Synergy and Dose Sparing

PGLa exhibits a profound synergistic antimicrobial effect when combined with Magainin 2, driven by the formation of transmembrane heterodimers. Quantitative assays demonstrate that an equimolar mixture of PGLa and Magainin 2 reduces the Minimum Inhibitory Concentration (MIC) by approximately 10-fold (from ~10 µM for individual peptides to ~1 µM for the mixture), yielding a Fractional Inhibitory Concentration Index (FICI) well below 0.5 [1]. In contrast, the designer analog MSI-103, which lacks the essential GxxxG motif (Gly7 and Gly11), shows only additive effects (FICI > 0.5) and fails to achieve this dose-sparing synergy [2].

| Evidence Dimension | Fractional Inhibitory Concentration Index (FICI) and MIC Reduction |

| Target Compound Data | PGLa + Magainin 2: FICI < 0.5 (~10-fold MIC reduction to ~1 µM) |

| Comparator Or Baseline | MSI-103 + Magainin 2: FICI > 0.5 (merely additive, no synergy) |

| Quantified Difference | PGLa achieves a >10-fold synergistic dose reduction unattainable by the synthetic analog. |

| Conditions | Equimolar peptide mixtures against bacterial targets (e.g., E. coli) and vesicle leakage assays. |

Procuring the exact PGLa sequence is mandatory for formulations relying on Magainin 2 synergy to drastically lower therapeutic doses and reduce peptide costs.

Magainin 2 amide: 12.5 μM

Membrane Realignment and Dynamic Stability

In biophysical studies of lipid bilayers, PGLa transitions from a surface-bound 'S-state' (tilt ~90 degrees) to an obliquely inserted 'T-state' (tilt ~125 degrees) as concentration increases. Solid-state 2H and 19F NMR data show that PGLa maintains this dynamic T-state up to high concentrations and only becomes laterally immobilized at a peptide-to-lipid (P/L) ratio above 1:20 [1]. Conversely, the synthetic analog MSI-103 realigns prematurely at a 3-fold lower threshold (1:240) and becomes laterally immobilized and aggregated at a P/L ratio of 1:50 [1].

| Evidence Dimension | Lateral Immobilization Threshold (Peptide:Lipid Ratio) |

| Target Compound Data | PGLa: Remains dynamically mobile until > 1:20 P/L ratio |

| Comparator Or Baseline | MSI-103: Laterally immobilizes at 1:50 P/L ratio |

| Quantified Difference | PGLa remains dynamically active in liquid crystalline bilayers at concentrations >2.5x higher than the analog. |

| Conditions | Solid-state NMR in DMPC liquid crystalline lipid bilayers. |

For high-resolution structural biology and molecular dynamics, PGLa provides a superior, stable model that avoids the premature aggregation seen in synthetic analogs.

Surface Anti-Biofouling Efficacy

The synergistic pore-forming capability of PGLa is preserved even when covalently tethered to industrial surfaces, making it a critical component for advanced anti-biofouling coatings. When alkyne-functionalized PGLa and Magainin-2 are co-immobilized at a 1:1 ratio on reverse osmosis (RO) membranes via click chemistry, the resulting surface reduces Pseudomonas aeruginosa biofilm thickness by approximately 97% [1]. In contrast, RO membranes modified with either PGLa alone or Magainin-2 alone achieve only a ~70% reduction in biofilm thickness [1].

| Evidence Dimension | Biofilm Thickness Reduction (P. aeruginosa) |

| Target Compound Data | PGLa + Magainin-2 co-immobilized: ~97% reduction |

| Comparator Or Baseline | PGLa or Magainin-2 alone: ~70% reduction |

| Quantified Difference | Co-immobilized PGLa yields a 27% absolute increase in biofilm inhibition, achieving near-complete suppression. |

| Conditions | Alkyne-functionalized peptides covalently attached to azide-modified RO membranes. |

Industrial buyers developing fouling-resistant water-treatment membranes must procure PGLa specifically to unlock the synergistic biofilm inhibition that single-peptide coatings cannot provide.

Magainin-AM1: significant IL-8 induction.

E. coli: 32 mg/L (~16.3 μM)

Solid-State NMR Membrane Studies

Because PGLa undergoes a highly predictable, concentration-dependent transition from the S-state to the T-state without premature lateral immobilization, it is the premier standard for calibrating solid-state NMR techniques and molecular dynamics simulations of lipid bilayers [1].

Synergistic Antimicrobial Formulations

PGLa is essential for developing dose-sparing antimicrobial therapeutics. By exploiting its specific GxxxG motif-driven interaction with Magainin 2, formulators can achieve a 10-fold reduction in MIC, effectively bypassing the toxicity and cost limitations of using high concentrations of single-agent AMPs [2].

RO Membrane Anti-Biofouling Coatings

In industrial water treatment, PGLa is utilized alongside Magainin 2 to functionalize reverse osmosis membranes via click chemistry. This specific combination provides near-complete (97%) inhibition of Pseudomonas aeruginosa biofilms, vastly outperforming single-peptide functionalization strategies[3].

Application Fit Matrix

References

- [1] Strandberg, E., et al. (2008). Solid-State NMR Analysis Comparing the Designer-Made Antibiotic MSI-103 with Its Parent Peptide PGLa in Lipid Bilayers. Biochemistry, 47(9), 2601-2616.

- [2] Leber, R., et al. (2014). Molecular mechanism of synergy between the antimicrobial peptides PGLa and magainin 2. PNAS, 111(34), 12408-12413.

- [3] Yu, Q., et al. (2018). Anti-Biofouling Interfaces Using Surface-Attached Antimicrobial Peptides PGLa and Magainin-2. Langmuir, 34(36), 10689-10696.

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Sequence

MeSH Pharmacological Classification

Explore Compound Types